DehydrophenylahistinZ)
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Overview
Description
DehydrophenylahistinZ is a dehydrogenated product derived from the fungal metabolite (-)-phenylhistidine through enzymatic conversion. This compound has shown potential in various biological and chemical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
DehydrophenylahistinZ can be synthesized through the enzymatic conversion of (-)-phenylhistidine using cell-free extracts of Streptomyces albulus KO23. The reaction conditions typically involve maintaining an optimal temperature and pH to ensure the activity of the enzymes involved in the conversion process.
Industrial Production Methods
While specific industrial production methods for DehydrophenylahistinZ are not well-documented, the general approach would involve large-scale fermentation processes using Streptomyces albulus KO23, followed by extraction and purification of the compound. Optimization of fermentation conditions, such as nutrient supply, temperature, and pH, would be crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
DehydrophenylahistinZ undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
DehydrophenylahistinZ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which DehydrophenylahistinZ exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine Derivatives: These compounds share structural similarities with DehydrophenylahistinZ and exhibit various biological activities.
Nitroaromatic Compounds: These compounds, like para-nitro-L-phenylalanine, have similar chemical properties and applications.
Uniqueness
DehydrophenylahistinZ is unique due to its specific enzymatic origin and the distinct biological activities it exhibits. Its ability to inhibit the first lysis of sea urchin embryos highlights its potential in developmental biology research.
Properties
CAS No. |
351325-37-6 |
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Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3Z,6Z)-3-benzylidene-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C20H20N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-12H,1H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b15-10-,16-11- |
InChI Key |
AANRCAZDPPXTKN-XCMCHEKJSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 |
Canonical SMILES |
CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Origin of Product |
United States |
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